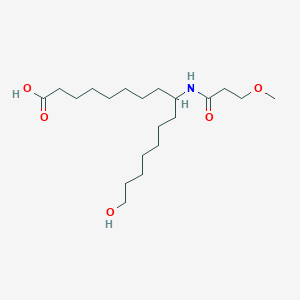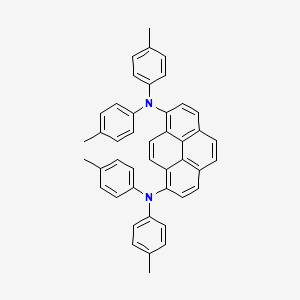
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a pyrene-1,8-diamine core, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyrene-1,8-diamine with 4-methylphenyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which N1,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine exerts its effects involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions can affect the compound’s solubility, stability, and reactivity, making it useful in various applications.
類似化合物との比較
Similar Compounds
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-aminophenyl)pyrene-1,8-diamine: Similar structure but with amino groups instead of methyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and used in different chemical reactions.
Uniqueness
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and in the study of molecular interactions.
特性
CAS番号 |
142827-48-3 |
|---|---|
分子式 |
C44H36N2 |
分子量 |
592.8 g/mol |
IUPAC名 |
1-N,1-N,8-N,8-N-tetrakis(4-methylphenyl)pyrene-1,8-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-13-14-34-16-28-42(40-26-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChIキー |
DARWLNXZLRLWDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
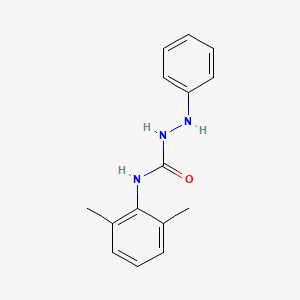
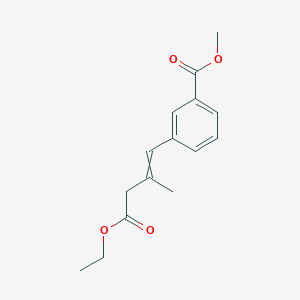
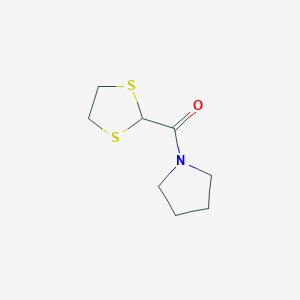
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
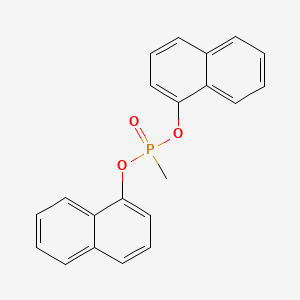
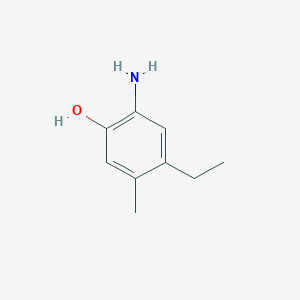
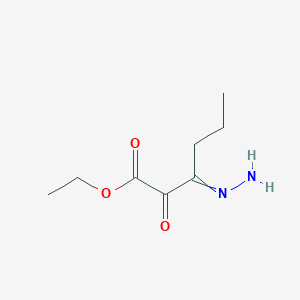

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
